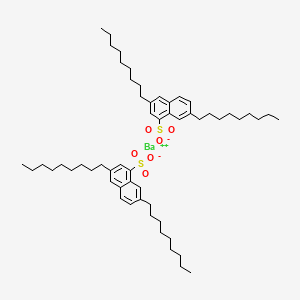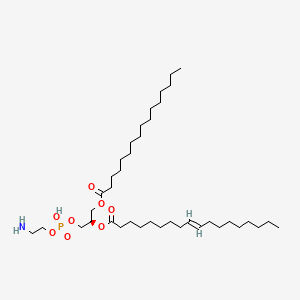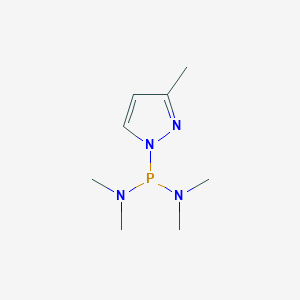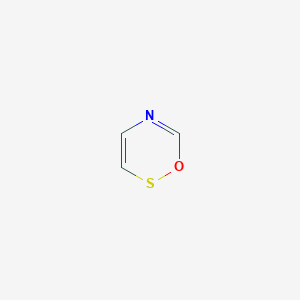
Naphthalenesulfonic Acid,Dinonyl-,Barium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt is an organometallic compound with the molecular formula C28H43BaO3S . It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, dispersing agent, and rust preventive agent .
Vorbereitungsmethoden
The synthesis of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt typically involves the sulfonation of dinonylnaphthalene with concentrated sulfuric acid . The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt can be compared with other similar compounds such as:
Calcium Dinonylnaphthalenesulfonate: Similar in structure but uses calcium instead of barium, often used in similar applications.
Sodium Naphthalenesulfonate: A more water-soluble variant used primarily as a dispersing agent.
The uniqueness of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt lies in its specific combination of properties, making it particularly effective in applications requiring both surfactant and rust preventive characteristics .
Eigenschaften
Molekularformel |
C56H86BaO6S2 |
|---|---|
Molekulargewicht |
1056.7 g/mol |
IUPAC-Name |
barium(2+);3,7-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31;/h2*19-23H,3-18H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI-Schlüssel |
KDQFOGJWCKFVFL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)


![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)








